molecular formula C22H17N B11833864 5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine CAS No. 104581-17-1

5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine

Cat. No.: B11833864
CAS No.: 104581-17-1
M. Wt: 295.4 g/mol
InChI Key: DWCFIVNFRKBKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Naphthalen-1-yl)[1,1’-biphenyl]-3-amine is an organic compound that features a naphthalene ring attached to a biphenyl structure with an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yl)[1,1’-biphenyl]-3-amine typically involves Suzuki cross-coupling reactions. One common method involves the reaction of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids. This reaction allows for the attachment of various substituents to tailor the chemical structure . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Suzuki cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-yl)[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted aromatic compounds.

Scientific Research Applications

5-(Naphthalen-1-yl)[1,1’-biphenyl]-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(Naphthalen-1-yl)[1,1’-biphenyl]-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di(naphthalen-1-yl)-1-phenylbenzene
  • 9-(3,5-Di(naphthalen-1-yl)phenyl)anthracene
  • 3,3’,5,5’-Tetra(naphthalen-1-yl)-1,1’-biphenyl

Uniqueness

5-(Naphthalen-1-yl)[1,1’-biphenyl]-3-amine is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and properties .

Properties

CAS No.

104581-17-1

Molecular Formula

C22H17N

Molecular Weight

295.4 g/mol

IUPAC Name

3-naphthalen-1-yl-5-phenylaniline

InChI

InChI=1S/C22H17N/c23-20-14-18(16-7-2-1-3-8-16)13-19(15-20)22-12-6-10-17-9-4-5-11-21(17)22/h1-15H,23H2

InChI Key

DWCFIVNFRKBKBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.